N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide is a compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide typically involves the reaction of 2-aminophenol with appropriate benzoyl derivatives under specific conditions. One common method involves the use of 2-aminophenol and benzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in a suitable solvent like dichloromethane at room temperature, leading to the formation of the desired benzoxazole derivative.
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as metal catalysts and nanocatalysts are often employed to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing
Properties
Molecular Formula |
C22H18N2O4 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C22H18N2O4/c1-26-17-11-15(12-18(13-17)27-2)21(25)23-16-7-5-6-14(10-16)22-24-19-8-3-4-9-20(19)28-22/h3-13H,1-2H3,(H,23,25) |
InChI Key |
KGIFQAVGESOBAC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3)OC |
Origin of Product |
United States |
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